molecular formula C16H12N4S B389755 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 36047-60-6

5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No. B389755
CAS RN: 36047-60-6
M. Wt: 292.4g/mol
InChI Key: CMWAFGJNLNZSMR-UHFFFAOYSA-N
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Description

“5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound is a derivative of [1,2,4]triazino[5,6-b]indole .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 202.24 . The InChI code for this compound is 1S/C9H6N4S/c14-9-11-8-7(12-13-9)5-3-1-2-4-6(5)10-8/h1-4H, (H2,10,11,13,14) .

Scientific Research Applications

  • Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives, such as [1,2,4]triazolo[3′,4′: 3,4] [1,2,4]triazino[5,6‐b]indole derivatives and 3‐substituted 5‐ethyl‐H‐1,2,4‐triazino[5,6‐b] Indole, which have potential applications in different areas of chemistry and drug development (Younes, Abdel-Alim, Abbas, & Metwally, 1987).

  • Green Synthesis Method : The compound has been synthesized in water under neutral conditions using isatin and semicarbazide/thiosemicarbazide, which is a green and environmentally friendly method (Ramesh, Murthy, Karnakar, & Nageswar, 2011).

  • Anticonvulsant Activity : Some derivatives of this compound have shown promising anticonvulsant activity, indicating potential for development as antiepileptic drugs (Kumar, Singh, Singh, Jain, & Roy, 2014).

  • Microwave-Assisted Synthesis : Microwave irradiation has been utilized to accelerate the synthesis of 1,2,4-triazino[5,6-b]indole-3-thiols and their derivatives from isatin and 5-chloroisatin, which could have implications in speeding up the production process (Ashry, Ramadan, Hamid, & Hagar, 2004).

  • Antimicrobial Activity : Some new pyrazoline and pyrazole derivatives of this compound have been studied for their antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Hassan, 2013).

  • Platelet Aggregation Inhibition and Antihypertensive Agents : Derivatives of 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol have been studied as inhibitors of blood platelet aggregation and as antihypertensive agents (Monge, Palop, Ramirez, Font, & Fernández‐Álvarez, 1991).

Future Directions

The future directions for “5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” could involve further exploration of its potential biological activities. Given the reported activities of related compounds, it may be worthwhile to investigate its potential as an antimalarial, antidepressant, antileishmanial, antiviral, and cytotoxic agent .

Mechanism of Action

Target of Action

The primary target of 5-Benzyl-5H-[1,2,4]Triazino[5,6-b]Indole-3-Thiol is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of the compound to ferrous ions is crucial for its antiproliferative activity .

Biochemical Pathways

The compound’s interaction with iron ions affects various biochemical pathways. By binding to ferrous ions, the compound can decrease the intracellular iron ion level, which can significantly inhibit cancer cell proliferation . This iron ion depletion has emerged as a potential therapeutic strategy for the treatment of cancers .

Pharmacokinetics

It’s known that the addition of fe2+ abolishes the cytotoxicity of the compound , which suggests that the bioavailability of the compound might be influenced by the presence of ferrous ions in the body.

Result of Action

The compound has shown strong antiproliferative activity in vitro against various cancer cells, including A549, MCF-7, Hela, and HepG-2 . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provided evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The action of this compound can be influenced by environmental factors, particularly the presence of ferrous ions. As mentioned earlier, the addition of Fe2+ can abolish the cytotoxicity of the compound , suggesting that the compound’s action, efficacy, and stability might be affected by the iron ion level in the body.

properties

IUPAC Name

5-benzyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c21-16-17-15-14(18-19-16)12-8-4-5-9-13(12)20(15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWAFGJNLNZSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NNC(=S)N=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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